![molecular formula C12H12O3S B12893521 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol CAS No. 923267-51-0](/img/structure/B12893521.png)
3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol is an organic compound that features a furan ring attached to a benzene ring through a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol typically involves the reaction of 2-furylmethyl mercaptan with 6-methylbenzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparación Con Compuestos Similares
Similar Compounds
3-((Furan-2-ylmethyl)thio)phenol: Similar structure but lacks the methyl group on the benzene ring.
2-((Furan-2-ylmethyl)thio)-4-methylphenol: Similar structure with the methyl group in a different position on the benzene ring.
Uniqueness
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol is unique due to the specific positioning of the furan and methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may offer advantages in certain applications, such as enhanced antimicrobial or antioxidant properties compared to its analogs.
Propiedades
Número CAS |
923267-51-0 |
|---|---|
Fórmula molecular |
C12H12O3S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
3-(furan-2-ylmethylsulfanyl)-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-4-5-10(12(14)11(8)13)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
Clave InChI |
QHSZMAHVGNEAAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)SCC2=CC=CO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


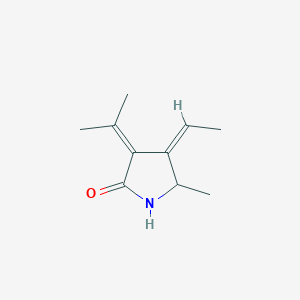

![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)
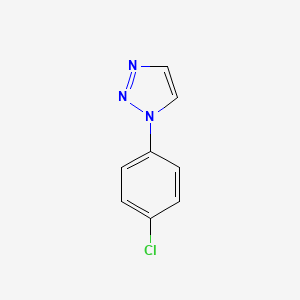
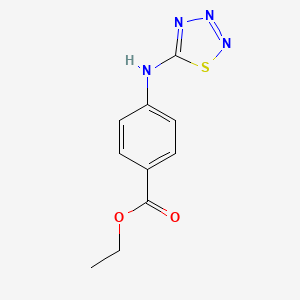

![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12893472.png)
![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
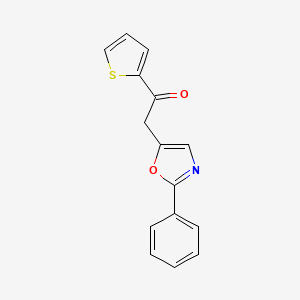
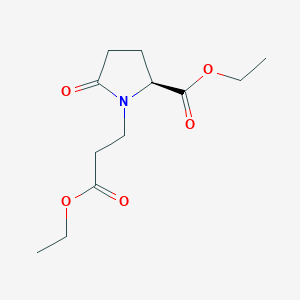
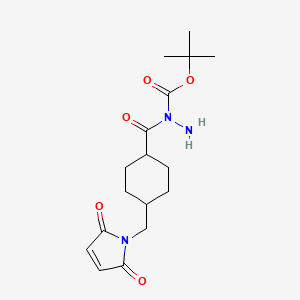
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
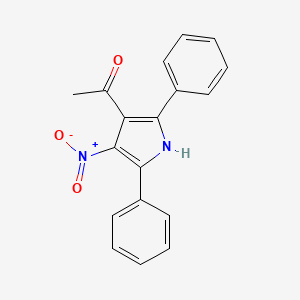
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
